5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(3-fluorobenzyl)pyridin-2(1H)-one
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Description
5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(3-fluorobenzyl)pyridin-2(1H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential application in various research fields. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Scientific Research Applications
Anticancer Applications
The compound 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole has been identified as a novel apoptosis inducer, demonstrating good activity against several breast and colorectal cancer cell lines. Structure-activity relationship (SAR) studies indicate the importance of substituted five-member rings for activity, with the molecular target identified as TIP47, an IGF II receptor binding protein (Zhang et al., 2005). Furthermore, compounds incorporating pyridine, oxazole, and pyrazoline have shown potent anticancer activity against a 60 cancer cell line panel at the National Cancer Institute (NCI, USA) (Katariya et al., 2021).
Antimicrobial Properties
Novel triazoles synthesized from isonicotinic acid hydrazide have displayed significant antimicrobial activity against various pathogens. The study underscores the importance of the pyridinyl and triazolyl moieties for enhancing antimicrobial efficacy (Bayrak et al., 2009).
Herbicidal Activity
A study on 5-chloro-3-fluorophenoxypyridines with a 1,3,4-oxadiazole ring revealed moderate to high levels of herbicidal activity against graminaceous plants, with certain compounds exhibiting potent activity without crop injury (Tajik & Dadras, 2011).
Photophysical Characteristics
Research on rhenium(I) tricarbonyl chloride complexes with pyridine-functionalized N-heterocyclic carbenes has led to the discovery of compounds emitting in the blue-green region, a rarity among reported rhenium(I) complexes. These findings open avenues for their use in photophysical applications (Li et al., 2012).
properties
IUPAC Name |
5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[(3-fluorophenyl)methyl]pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClFN3O2/c21-16-7-4-14(5-8-16)19-23-20(27-24-19)15-6-9-18(26)25(12-15)11-13-2-1-3-17(22)10-13/h1-10,12H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZJUCJQPGAYAQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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